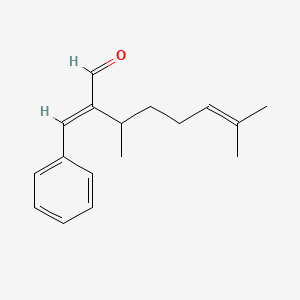

3,7-Dimethyl-2-(phenylmethylene)oct-6-enal

Description

Context and Significance within Contemporary Organic Chemistry Research

While dedicated research on 3,7-Dimethyl-2-(phenylmethylene)oct-6-enal is not widely published, its structure places it within the important class of functionalized aldehydes. The development of general organocatalysts for the α-functionalization of aldehydes is a significant area of modern asymmetric synthesis. acs.org The stereoselective formation of C-C, C-N, C-F, C-Br, and C-S bonds at the alpha position of aldehydes is a testament to the versatility of these molecules as synthetic intermediates. acs.org The presence of multiple functional groups in this compound—an aldehyde, a conjugated double bond, and an isolated double bond—makes it a potentially valuable, albeit complex, building block in organic synthesis.

Scope of Academic Investigation and Research Aims

The academic investigation into compounds like this compound is driven by several key aims. A primary focus is the development of novel synthetic methods for the construction of complex molecular architectures. The stereoselective synthesis of highly functionalized molecules is a persistent challenge in organic chemistry. rsc.orgnih.govacs.org Research in this area often aims to create efficient and selective reactions that can be applied to a wide range of substrates. While there is no specific literature detailing the research aims for this compound, studies on related α,β-unsaturated aldehydes and functionalized octenals often focus on their potential as precursors to bioactive molecules or as components in fragrance and flavor chemistry. mdpi.com For instance, derivatives of related compounds have been synthesized and evaluated for their fungicidal activities. mdpi.comresearchgate.net

Precise Nomenclature and Fundamental Structural Elements

A precise understanding of a molecule's structure begins with its nomenclature and the identification of its core components.

The systematic IUPAC name for the compound is (2E)-3,7-dimethyl-2-(phenylmethylene)oct-6-enal. uni.lu This name provides a detailed description of the molecule's connectivity and stereochemistry.

The "(2E)" designation refers to the stereochemistry of the double bond at the 2-position. The E/Z notation is used to describe the absolute stereochemistry of double bonds with two, three, or four substituents. nih.gov Following the Cahn-Ingold-Prelog (CIP) priority rules, substituents on each carbon of the double bond are assigned a priority. If the higher priority groups are on opposite sides of the double bond, the configuration is assigned as E (from the German entgegen, meaning opposite). nih.gov If they are on the same side, the configuration is Z (from the German zusammen, meaning together). nih.gov In this case, the phenylmethylene group and the main octenal chain dictate the E configuration.

The structure also contains a chiral center at the 3-position, where a methyl group is attached. This means that this compound can exist as a pair of enantiomers, (3R) and (3S). The specific rotation of plane-polarized light would differ between these enantiomers.

| Feature | Description |

|---|---|

| IUPAC Name | (2E)-3,7-dimethyl-2-(phenylmethylene)oct-6-enal uni.lu |

| Molecular Formula | C17H22O uni.lu |

| Key Functional Groups | Aldehyde, Alkene (conjugated and isolated) |

| Isomerism | E/Z isomerism at the C2-C(phenyl) double bond. The (E) isomer is specified. |

| Chiral Centers | One potential chiral center at the C3 position. |

The structural framework of this compound is closely related to several important compounds in organic synthesis, most notably citral (B94496) and alpha-methylenecitronellal.

Citral , or 3,7-dimethyl-2,6-octadienal, is a key component of citrus oils and exists as a mixture of two geometric isomers: geranial (the E-isomer) and neral (B7780846) (the Z-isomer). diva-portal.orgnih.gov It is a versatile starting material in the synthesis of a variety of other compounds, including ionones (important fragrance compounds) and vitamins. diva-portal.org The reactivity of its conjugated aldehyde system and isolated double bond allows for chemoselective transformations, making it a valuable tool in both industrial and academic research. rsc.org

Alpha-Methylenecitronellal , also known as 3,7-dimethyl-2-methyleneoct-6-enal, shares the same carbon skeleton as the target compound but lacks the phenyl group. It is recognized as a fragrance ingredient and has been the subject of safety assessments. nih.gov Its structure, featuring a terminal methylene (B1212753) group conjugated to an aldehyde, presents a different set of reactive possibilities compared to citral.

The relevance of these analogs lies in the synthetic strategies and chemical properties they have in common with this compound. The presence of the octenal framework suggests that similar synthetic transformations, such as reductions, oxidations, and cycloadditions, could be applicable. The addition of the phenylmethylene group in the target compound, however, introduces further electronic and steric factors that would influence its reactivity.

| Compound Name | IUPAC Name | Key Structural Difference | Relevance |

|---|---|---|---|

| Citral (Geranial) | (2E)-3,7-Dimethylocta-2,6-dienal nih.gov | Lacks the phenyl group; has a methyl group at C2 instead of a phenylmethylene group. | A widely used starting material in fragrance and vitamin synthesis, demonstrating the synthetic utility of the octadienal skeleton. diva-portal.org |

| Alpha-Methylenecitronellal | 3,7-Dimethyl-2-methyleneoct-6-enal | Lacks the phenyl group; has a methylene group at C2. | A known fragrance ingredient, highlighting the olfactory potential of related structures. |

Properties

CAS No. |

84041-79-2 |

|---|---|

Molecular Formula |

C17H22O |

Molecular Weight |

242.36 g/mol |

IUPAC Name |

(2E)-2-benzylidene-3,7-dimethyloct-6-enal |

InChI |

InChI=1S/C17H22O/c1-14(2)8-7-9-15(3)17(13-18)12-16-10-5-4-6-11-16/h4-6,8,10-13,15H,7,9H2,1-3H3/b17-12- |

InChI Key |

RPFIDUPEXBETGK-ATVHPVEESA-N |

Isomeric SMILES |

CC(CCC=C(C)C)/C(=C\C1=CC=CC=C1)/C=O |

Canonical SMILES |

CC(CCC=C(C)C)C(=CC1=CC=CC=C1)C=O |

Origin of Product |

United States |

Mechanistic Organic Chemistry of 3,7 Dimethyl 2 Phenylmethylene Oct 6 Enal Reactions

Detailed Investigation of Reaction Pathways and Identification of Intermediates

The reactivity of 3,7-Dimethyl-2-(phenylmethylene)oct-6-enal is primarily dictated by the electrophilic nature of the conjugated system. The electron-withdrawing effect of the carbonyl group polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack. This leads to two primary reaction pathways: 1,2-addition to the carbonyl group and 1,4-conjugate (or Michael) addition to the β-carbon. researchgate.net

The most probable reaction pathway for this compound with soft nucleophiles (e.g., enolates, cuprates, thiols, and amines) is the Michael addition. oregonstate.eduwikipedia.org The mechanism for a Michael addition typically involves three main steps byjus.commasterorganicchemistry.com:

Formation of the Nucleophile: In base-catalyzed reactions, a proton is abstracted from a suitable pronucleophile to generate a carbanion or another nucleophilic species.

Nucleophilic Attack: The nucleophile adds to the electrophilic β-carbon of the α,β-unsaturated aldehyde. This attack results in the formation of a new carbon-carbon bond and generates a resonance-stabilized enolate intermediate. The negative charge is delocalized over the α-carbon and the oxygen atom of the carbonyl group.

Protonation: The enolate intermediate is then protonated, typically by the solvent or a conjugate acid, to yield the final 1,4-adduct. This protonation can occur at either the α-carbon or the oxygen atom. If protonation occurs at the oxygen, the resulting enol will tautomerize to the more stable keto form. libretexts.org

In contrast, "hard" nucleophiles, such as organolithium reagents or Grignard reagents, are more likely to undergo 1,2-addition directly to the carbonyl carbon. oregonstate.edumasterorganicchemistry.com This is due to the more localized charge on these nucleophiles, leading to a faster, kinetically controlled attack at the more electrophilic carbonyl carbon. oregonstate.edu The resulting intermediate would be a tetrahedral alkoxide, which upon protonation yields an allylic alcohol. libretexts.org

The specific reaction pathway and the stability of any intermediates for this compound would be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Elucidation of Stereochemical Outcome and Diastereoselectivity in Reactions

Nucleophilic additions to this compound have the potential to create new stereocenters, making the stereochemical outcome of such reactions a critical consideration. The addition of a nucleophile to the β-carbon of the double bond and any subsequent reaction at the α-position can lead to the formation of diastereomers.

The stereochemistry of nucleophilic addition to the carbonyl group (1,2-addition) or the β-carbon (1,4-addition) is influenced by the existing stereochemistry of the molecule and the facial selectivity of the attack. libretexts.org For aldehydes with prochiral carbonyl carbons, the nucleophile can attack from either the Re or Si face. libretexts.org The preferred direction of attack is often dictated by steric hindrance and electronic factors, which can be rationalized by models such as the Felkin-Anh and polar Felkin-Anh models. diva-portal.orgdiva-portal.org

In the context of 1,4-addition to a system like this compound, the approach of the nucleophile to the planar double bond will be influenced by the steric bulk of the substituents at the α and β positions. The large phenyl group at the β-position and the 3,7-dimethyloctyl group at the α-position would create a sterically biased environment, potentially leading to high diastereoselectivity. The formation of a new stereocenter at the β-carbon and the potential for creating another at the α-carbon during protonation of the enolate intermediate means that the relative orientation of these new centers is crucial. libretexts.org The stereoselectivity of this protonation step can often be controlled by the choice of proton source and reaction conditions.

For reactions involving α,β-unsaturated imines derived from similar aldehydes, high stereoselectivity in alkylation at the β-position has been observed, suggesting that the inherent structure strongly directs the stereochemical outcome. nih.gov

Analysis of Regioselectivity and Chemoselectivity Factors

Regioselectivity in reactions of this compound refers to the preference for nucleophilic attack at the carbonyl carbon (1,2-addition) versus the β-carbon (1,4-addition). This is a classic example of kinetic versus thermodynamic control.

1,2-Addition (Kinetic Control): Attack at the carbonyl carbon is generally faster and is favored by strong, "hard" nucleophiles and low temperatures. oregonstate.edumasterorganicchemistry.com

1,4-Addition (Thermodynamic Control): Conjugate addition leads to a more stable final product and is favored by weaker, "soft" nucleophiles and reversible reaction conditions. oregonstate.eduwikipedia.org

The presence of the phenyl group at the β-position and the alkyl group at the α-position influences the electrophilicity of both the carbonyl carbon and the β-carbon. The phenyl group, through its electron-withdrawing inductive effect and resonance stabilization of the intermediate enolate, enhances the electrophilicity of the β-carbon, thereby promoting 1,4-addition. ewadirect.com The alkyl group at the α-position is electron-donating, which slightly reduces the reactivity of the system but also contributes to the steric environment around the double bond and carbonyl group.

Chemoselectivity would be a factor if other reactive functional groups were present in the molecule. In the case of this compound, the primary competition is between the two electrophilic sites of the α,β-unsaturated aldehyde system.

Studies on related α,β-unsaturated aldehydes have shown that strongly electron-withdrawing groups can favor addition at the α-carbon, although this is less common. fiu.edu For this compound, the electronic properties of the substituents make the β-carbon the most likely site for conjugate addition.

Theoretical and Computational Insights into Reaction Mechanisms

While no specific computational studies on this compound were found, theoretical methods are powerful tools for elucidating the reaction mechanisms of analogous systems.

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are widely employed to study the reaction mechanisms of α,β-unsaturated carbonyl compounds. nih.gov Such studies can provide detailed information about the geometries and energies of reactants, intermediates, transition states, and products.

For a reaction like the Michael addition to this compound, DFT calculations could be used to:

Model the transition state structures for both 1,2- and 1,4-addition pathways.

Calculate the activation energies for each pathway to predict the regioselectivity under kinetic control. fiu.edu

Determine the relative thermodynamic stabilities of the resulting products.

Analyze the geometries of the transition states to rationalize the observed stereoselectivity.

For example, a computational study on the reaction of phenols with aldehydes utilized DFT to elucidate the catalytic mechanism and understand the electronic effects of substituents on the turnover-limiting step. nih.gov Similar approaches could be applied to understand the influence of the phenyl and alkyl groups in this compound on its reactivity.

Molecular Electron Density Theory (MEDT) offers a framework for understanding chemical reactivity based on the changes in electron density along a reaction pathway. mdpi.com MEDT posits that the capacity for changes in electron density, rather than molecular orbital interactions, is the primary driver of reactivity.

In the context of a reaction involving this compound, an MEDT study would involve:

Analyzing the topology of the Electron Localization Function (ELF) to understand the electronic structure of the reactants.

Characterizing the global and local reactivity indices derived from Conceptual DFT to predict the electrophilic and nucleophilic behavior of the reacting species.

Following the changes in electron density along the reaction coordinate to describe the bond formation process in detail.

For instance, MEDT has been used to study [3+2] cycloaddition reactions, revealing that some reactions proceed through non-concerted mechanisms where bond formation is asynchronous. mdpi.com A similar analysis of a Michael addition to this compound would likely show a flow of electron density from the nucleophile to the β-carbon, leading to the formation of the new carbon-carbon bond and the subsequent reorganization of electron density to form the enolate intermediate.

Conceptual DFT provides a set of reactivity indices that can quantify the electronic effects within a molecule. These indices include:

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.

Nucleophilicity Index (N): Measures the ability of a molecule to donate electrons.

Fukui Functions: Indicate the most electrophilic and nucleophilic sites within a molecule.

For this compound, these indices could be calculated to provide a quantitative measure of the electrophilicity of the carbonyl carbon and the β-carbon. This would allow for a prediction of the regioselectivity of nucleophilic attack. The phenyl group is expected to increase the electrophilicity index at the β-carbon, while the α-alkyl group would have a smaller, opposing effect.

Computational studies on substituted propenals have shown that the difference in activation energies for α- versus β-addition is a reliable predictor of regioselectivity and that this is influenced by the electronic nature of the substituents. fiu.edu

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Isomeric Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule. For 3,7-Dimethyl-2-(phenylmethylene)oct-6-enal, ¹H and ¹³C NMR would provide detailed information on the chemical environment of each proton and carbon atom, allowing for complete structural assignment and differentiation between potential isomers.

Based on the structure of this compound, the following table outlines the expected chemical shifts in ¹H and ¹³C NMR spectra.

| Atom/Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Aldehyde proton (-CHO) | 9.0 - 10.0 | 190.0 - 200.0 |

| Phenyl protons (-C₆H₅) | 7.0 - 8.0 | 125.0 - 140.0 |

| Vinylic proton (=CH-Ph) | 6.5 - 7.5 | 130.0 - 150.0 |

| Vinylic proton of octenal chain (=CH-) | 5.0 - 5.5 | 115.0 - 140.0 |

| Protons adjacent to the double bond and aldehyde | 2.0 - 3.0 | 30.0 - 50.0 |

| Methylene (B1212753) protons (-CH₂-) | 1.2 - 2.0 | 20.0 - 40.0 |

| Methine proton (-CH-) | 1.5 - 2.5 | 25.0 - 50.0 |

| Methyl protons (-CH₃) | 0.8 - 1.7 | 10.0 - 25.0 |

| Note: These are predicted values and may vary based on the solvent and other experimental conditions. |

Isotope Labeling Techniques for Enhanced NMR Spectral Analysis

Isotope labeling, such as the incorporation of ¹³C or ²H (deuterium), can be a powerful technique for simplifying complex NMR spectra and confirming signal assignments. For a molecule like this compound, selective ¹³C enrichment at specific positions, for instance, the carbonyl carbon or the benzylic carbon, would significantly enhance the signal intensity of these atoms in the ¹³C NMR spectrum. This would be particularly useful in 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to trace the carbon framework definitively. However, there is no publicly available research indicating that isotope labeling studies have been performed on this specific compound.

Nuclear Overhauser Effect (NOE) Studies for Relative Stereochemistry Determination

The geometry of the phenylmethylene group and the relative stereochemistry of the chiral center at position 3 could be investigated using Nuclear Overhauser Effect (NOE) studies. An NOE is observed between nuclei that are close in space, regardless of whether they are bonded. For this compound, an NOE experiment (e.g., NOESY or ROESY) could determine the spatial relationship between the vinylic proton of the phenylmethylene group and the protons of the phenyl ring, confirming the E or Z configuration of the double bond. Similarly, NOEs between the proton at the chiral center and adjacent protons would help in elucidating the relative stereochemistry. As with isotope labeling, there is no published literature detailing NOE studies for this compound.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the parent ion. For this compound, with a molecular formula of C₁₇H₂₂O, the predicted monoisotopic mass is 242.16707 Da. HRMS analysis would be expected to yield a value very close to this, confirming the elemental composition.

Predicted m/z values for various adducts of this compound that could be observed in HRMS are presented in the table below. The observation of a protonated molecule with an m/z of 243 has been reported in the mass spectrometric characterization of the products from a condensation reaction involving citronellal (B1669106). researchgate.net

| Adduct | Predicted m/z |

| [M+H]⁺ | 243.17435 |

| [M+Na]⁺ | 265.15629 |

| [M-H]⁻ | 241.15979 |

| [M]⁺ | 242.16652 |

| Data sourced from predicted values. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture before they are detected by a mass spectrometer. For this compound, GC-MS would be the standard method for confirming its presence in a sample, assessing its purity, and obtaining its electron ionization (EI) mass spectrum. The retention time in the gas chromatogram would be characteristic of the compound under specific GC conditions, while the mass spectrum would show a molecular ion peak (if stable enough) and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that can be used for identification. Likely fragmentation pathways for this molecule would include cleavage of the alkyl chain and loss of the phenyl group or the aldehyde group.

Infrared (IR) Spectroscopy for Functional Group Identification and Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The structure of this compound contains several characteristic functional groups that would give rise to distinct absorption bands in an IR spectrum.

The expected IR absorption frequencies for the key functional groups in this compound are listed below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| C=O (Aldehyde) | 1680 - 1715 | Stretch |

| C-H (Aldehyde) | 2720 - 2820 and 2820 - 2920 | Stretch |

| C=C (Alkene) | 1600 - 1680 | Stretch |

| C-H (Alkene) | 3010 - 3100 | Stretch |

| C-H (sp³ C-H) | 2850 - 3000 | Stretch |

| C=C (Aromatic) | ~1450 and ~1600 | Stretch |

| C-H (Aromatic) | 3000 - 3100 | Stretch |

| Note: These are characteristic absorption ranges and the exact position of the peaks can be influenced by conjugation and the molecular environment. |

High-Resolution Chromatographic Separation Methodologies

Chromatographic techniques are indispensable for the analysis of fragrance and fine chemical compounds like this compound. They are crucial for assessing the purity of synthesized batches, isolating specific isomers, and quantifying the compound in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. Due to the carbonyl group's reactivity, aldehydes are frequently analyzed after derivatization to enhance detection and improve chromatographic separation. auroraprosci.comepa.gov A standard and widely accepted method involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes and ketones to form stable 2,4-dinitrophenylhydrazone derivatives. auroraprosci.comepa.gov These derivatives possess a strong chromophore, making them readily detectable by UV-Vis detectors at wavelengths around 360 nm. auroraprosci.comlawdata.com.tw

For purity determination of this compound, a reversed-phase HPLC method is typically employed. The resulting DNPH derivative would be separated from derivatives of other potential aldehydic impurities, such as unreacted starting aldehydes or side-products. The peak area of the target compound relative to the total area of all peaks provides a quantitative measure of its purity.

Table 1: Representative HPLC Method for Purity Analysis of this compound-DNPH Derivative

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) auroraprosci.com |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile/Water auroraprosci.comlawdata.com.tw |

| Flow Rate | 1.0 mL/min auroraprosci.com |

| Detector | UV-Vis at 360 nm auroraprosci.comlawdata.com.tw |

| Column Temperature | 30 °C auroraprosci.com |

| Injection Volume | 20 µL auroraprosci.com |

| Hypothetical Retention Time | 12.5 min |

Following a chemical synthesis, the desired product, this compound, must be isolated from unreacted starting materials, catalysts, and by-products. Preparative chromatography, an up-scaled version of analytical chromatography, is the method of choice for this purification. Depending on the scale and nature of the impurities, either preparative HPLC or more traditional column chromatography over a solid stationary phase like silica (B1680970) gel is used. google.com

Silica gel column chromatography is particularly effective for separating compounds with different polarities. The non-polar solvent mixture (mobile phase) carries the components through the polar silica gel (stationary phase). Less polar compounds travel faster, while more polar ones are retained longer, allowing for separation. The polarity of the solvent system is fine-tuned (e.g., using mixtures of hexane (B92381) and ethyl acetate) to achieve optimal separation of the target aldehyde from structurally similar impurities. Fractions are collected and analyzed (e.g., by TLC or GC) to identify those containing the pure product.

Table 2: Example of a Preparative Silica Gel Chromatography Purification Scheme

| Step | Description |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., starting from 98:2 to 90:10) |

| Loading | Crude reaction mixture dissolved in a minimal amount of solvent and loaded onto the column. |

| Elution | The solvent mixture is passed through the column, and fractions are collected sequentially. |

| Monitoring | Fractions are analyzed by Thin-Layer Chromatography (TLC) with UV visualization. |

| Isolation | Fractions containing the pure compound are combined and the solvent is removed by rotary evaporation. |

A typical GC analysis involves injecting the sample into a heated port, where it vaporizes. An inert carrier gas (e.g., helium) sweeps the vaporized components onto a long, thin capillary column. The column's inner surface is coated with a stationary phase that interacts differently with each compound, causing them to separate based on their boiling points and polarities. As each compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum—a molecular fingerprint—that allows for definitive identification.

Table 3: Typical GC-MS Parameters and Hypothetical Data for Analysis

| Parameter | Value |

| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow rate |

| Oven Program | Initial temp 60°C, ramp at 10°C/min to 280°C, hold for 5 min |

| Injector | Split/Splitless, 250°C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Compound | Hypothetical Retention Time (min) |

| Citronellal | 9.8 |

| Benzaldehyde (B42025) | 7.5 |

| This compound | 18.2 |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. By solving the Kohn-Sham equations, DFT methods can determine the electron density and, from this, a wide array of chemical properties. For 3,7-Dimethyl-2-(phenylmethylene)oct-6-enal, DFT calculations would be instrumental in predicting its reactivity.

Key parameters that could be derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Furthermore, the spatial distribution of these frontier orbitals can pinpoint the likely sites for nucleophilic and electrophilic attack.

Conceptual DFT also provides a framework for quantifying reactivity through various descriptors. These include electronegativity, chemical hardness, and the electrophilicity index, which can offer a more nuanced understanding of how this compound would behave in different chemical environments.

A hypothetical data table summarizing the kind of information that could be obtained from DFT calculations is presented below:

| Parameter | Calculated Value | Significance |

| HOMO Energy | Indicates the ability to donate electrons. | |

| LUMO Energy | Indicates the ability to accept electrons. | |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | |

| Electronegativity (χ) | Measures the tendency to attract electrons. | |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | |

| Electrophilicity Index (ω) | Quantifies the electrophilic character. |

Note: The values in this table are placeholders as specific DFT studies on this compound are not available.

Transition State Modeling and Activation Energy Calculations for Reaction Kinetic Insights

Understanding the kinetics of a chemical reaction is crucial for controlling its outcome. Transition state theory provides a framework for this, and computational modeling is an invaluable tool for locating transition states and calculating activation energies. For this compound, this approach could elucidate the mechanisms of its various potential reactions, such as nucleophilic additions to the carbonyl group or electrophilic additions to the double bonds.

By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy path from reactants to products. The highest point along this path corresponds to the transition state. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

The following table illustrates the type of data that could be generated from transition state modeling for a hypothetical reaction of this compound:

| Reaction | Transition State Geometry | Activation Energy (kcal/mol) | Rate Constant (calculated) |

| Nucleophilic addition of HCN | |||

| Diels-Alder reaction |

Note: The entries in this table are hypothetical and serve as examples of the insights that could be gained from such studies.

Conformational Analysis and Molecular Dynamics Simulations (as applied to reactivity and structural preferences)

The three-dimensional structure of a molecule is not static. Due to the rotation around single bonds, a molecule like this compound can exist in various conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is significant because the reactivity of a molecule can be highly dependent on its conformation.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and reveal how the molecule's shape and structure fluctuate under different conditions. This information is crucial for understanding how the molecule might interact with other molecules, such as enzymes or reactants.

A summary of potential findings from a conformational analysis could be presented as follows:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles | Population (%) |

| 1 | 0.0 | ||

| 2 | |||

| 3 |

Note: This table represents a template for data that would be generated from a conformational analysis study.

Quantitative Structure-Reactivity Relationships (QSRR) and Computational Approaches for Reactivity Prediction (e.g., using principles from QSAR/CoMFA in a chemical context)

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. These models are built upon a dataset of compounds with known reactivities and can then be used to predict the reactivity of new, untested compounds.

For this compound, a QSRR model could be developed to predict its reactivity in a specific class of reactions. This would involve calculating a variety of molecular descriptors, which can be categorized as electronic, steric, or thermodynamic. Techniques analogous to those used in Quantitative Structure-Activity Relationships (QSAR) and Comparative Molecular Field Analysis (CoMFA) in drug design could be applied in this chemical context to build robust predictive models.

An example of the data structure for a QSRR study is shown below:

| Compound | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Dipole Moment) | Observed Reactivity | Predicted Reactivity |

| Analog 1 | ||||

| Analog 2 | ||||

| This compound |

Note: The data in this table is illustrative of a QSRR study and is not based on actual experimental or computational results for the specified compound.

Synthetic Utility and Role As a Key Organic Building Block

Strategic Applications in the Total Synthesis of Complex Organic Molecules

3,7-Dimethyl-2-(phenylmethylene)oct-6-enal is recognized as a valuable intermediate for the synthesis of more elaborate molecules, including those with potential applications in pharmaceuticals and agrochemicals. ontosight.ai Its strategic value lies in the combination of three key functional domains within one structure: the reactive aldehyde, the conjugated phenylmethylene group, and the chiral terpenoid-like backbone.

While specific instances of its use in the completed total synthesis of a complex natural product are not extensively documented in publicly available literature, its structure presents clear potential. As a derivative of citronellal (B1669106)—a well-established starting material in the synthesis of various terpenes and isoprenoids—it offers a pathway to novel molecular frameworks. The phenylmethylene group introduces rigidity and electronic properties distinct from its natural precursor, α-methylenecitronellal (3,7-dimethyl-2-methyleneoct-6-enal). nih.gov This modification allows chemists to design and construct complex target molecules that are hybrids of natural terpenoid structures and synthetic benzylidene compounds, a class known for its diverse biological activities. ijsr.net

The potential applications are summarized below:

Access to Hybrid Scaffolds: Serves as a bridge to connect terpenoid chemistry with the chemistry of aromatic compounds.

Stereocontrolled Reactions: The existing stereocenter at C3 can be used to direct the stereochemical outcome of subsequent reactions.

Diverse Reactivity: The aldehyde can undergo a wide range of transformations (e.g., oxidation, reduction, olefination, addition), while the conjugated double bond system is amenable to cycloadditions and conjugate additions.

Methodologies for Integrating the Phenylmethylene-Aldehyde Moiety into Diverse Chemical Scaffolds

The primary and most direct methodology for synthesizing this compound and integrating its characteristic phenylmethylene-aldehyde moiety involves a base- or acid-catalyzed aldol (B89426) condensation reaction. Specifically, it is a variation of the Claisen-Schmidt condensation, where an enolizable aldehyde (3,7-dimethyloct-6-enal, also known as citronellal) reacts with a non-enolizable aromatic aldehyde (benzaldehyde).

The general transformation involves the reaction of (R)-(+)-citronellal with benzaldehyde (B42025) in the presence of a catalyst. This reaction creates the exocyclic double bond conjugated to the aldehyde, forming the core structure of the target compound. Green chemistry approaches, which aim to minimize hazardous substances, have been explored for the synthesis of benzylidene derivatives, utilizing alternative solvents and catalysts to improve yields and reduce environmental impact. ijsr.net

Table 1: General Reaction Parameters for Claisen-Schmidt Condensation

| Parameter | Description | Typical Examples |

| Aldehyde | The enolizable aldehyde component. | (R)-(+)-Citronellal (3,7-dimethyloct-6-enal) |

| Aromatic Aldehyde | The non-enolizable aldehyde component. | Benzaldehyde |

| Catalyst | Facilitates the condensation reaction. | Aqueous Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Acid Catalysts |

| Solvent | Medium for the reaction. | Ethanol, Methanol, Water, or solvent-free conditions. ijsr.net |

| Temperature | Reaction temperature. | Typically room temperature to gentle heating. |

This methodology is not limited to citronellal and can be adapted to other aldehydes and ketones, making the phenylmethylene-aldehyde moiety a versatile functional group that can be incorporated into a wide variety of chemical scaffolds.

Role as an Intermediate in the Synthesis of Natural Products and Their Analogs (e.g., related terpenoids, benzylidene derivatives)

This compound serves as a crucial intermediate in the synthesis of novel analogs of natural products. Its parent compound, citronellal, is a widely available monoterpene extracted from essential oils like that of citronella grass (Cymbopogon sp.). nih.govnih.gov As such, citronellal is a key starting building block for a range of pharmacologically important compounds. researchgate.net

By modifying citronellal to introduce a benzylidene group, chemists create a non-natural analog that retains the terpenoid backbone but possesses new properties. This strategy is central to medicinal chemistry, where the goal is to create derivatives of known natural products to enhance activity or explore new biological functions. Benzylidene derivatives, as a class, are of significant interest for their potential as antibacterial, antifungal, and anticancer agents. ijsr.netresearchgate.net

The role of this compound as an intermediate is highlighted by its utility in creating:

Terpenoid Analogs: It is a direct precursor to modified terpenoids where the typical isoprene (B109036) unit is functionalized with an aromatic ring.

Benzylidene Derivatives: It belongs to the broad class of benzylidene compounds, which are synthesized to screen for new biological activities. ijsr.net The synthesis of such derivatives is a common strategy for developing new therapeutic agents. researchgate.net

Probes for Biological Systems: As a modified natural compound, it can be used to study biological interactions and pathways, potentially leading to new discoveries in medicine and agriculture. ontosight.ai

The modification of naturally occurring molecules like citronellal is a valuable strategy for designing new functional molecules, such as long-lasting insect repellents or other bioactive agents. nih.gov Therefore, this compound stands as an important intermediate that bridges the gap between natural product chemistry and synthetic drug discovery.

Future Research Directions in the Chemistry of 3,7 Dimethyl 2 Phenylmethylene Oct 6 Enal

Development of Innovative and Environmentally Benign Synthetic Routes

The future synthesis of 3,7-Dimethyl-2-(phenylmethylene)oct-6-enal should prioritize green chemistry principles, moving away from stoichiometric reagents and harsh conditions. Research should focus on catalytic, atom-economical methods that minimize waste and environmental impact.

A primary avenue for exploration is the use of heterogeneous catalysts for its synthesis, likely via a Knoevenagel or Aldol-type condensation. The parent structure can be envisaged as arising from the condensation of 3,7-dimethyloct-6-enal (citronellal) and benzaldehyde (B42025). Future work could adapt existing green protocols, such as those using basic zeolites or functionalized mesoporous silica (B1680970), which offer advantages like catalyst recyclability and reduced corrosive waste streams. scielo.brresearchgate.net Research has shown that Knoevenagel condensations over solid basic catalysts can be highly selective and efficient. scielo.br Investigating a range of solid bases with varying pore structures and basicity could optimize the synthesis for the sterically demanding structure of the target molecule.

Another promising direction is the exploration of biocatalysis or organocatalysis. Enzymes or small organic molecules could offer high stereoselectivity, yielding specific E/Z isomers or controlling the chirality at the C3 position. Furthermore, methods that utilize alternative energy sources, such as microwave irradiation or mechanochemistry, could drastically reduce reaction times and solvent usage, aligning with the goals of sustainable chemistry. mdpi.com A comparison of potential green synthetic strategies is outlined in Table 1.

Table 1: Comparison of Potential Green Synthetic Routes for this compound

| Catalytic System | Potential Advantages | Key Research Focus |

|---|---|---|

| Heterogeneous Catalysis | Catalyst is easily separated, recoverable, and reusable; reduced corrosion and toxic waste. scielo.brresearchgate.net | Optimization of catalyst (e.g., zeolites, mixed oxides) basicity and pore size for sterically hindered substrates. |

| Organocatalysis | Metal-free, avoiding toxic heavy metal contamination; potential for high enantioselectivity. nature.com | Design of chiral catalysts to control stereochemistry at the C3 position and the C=C double bond geometry. |

| Biocatalysis | Reactions in aqueous media under mild conditions; high specificity and selectivity. | Screening for novel enzymes (e.g., aldolases) tolerant of organic substrates; enzyme engineering for enhanced activity. |

| Microwave-Assisted Synthesis | Rapid heating, significantly reduced reaction times, and often improved yields. mdpi.com | Solvent-free reaction conditions; studying the effect of microwave irradiation on reaction selectivity. |

Exploration of Novel Reactivity Patterns and Unprecedented Catalytic Transformations

The rich electronic landscape of this compound, characterized by its conjugated π-system and multiple reactive sites, makes it an ideal substrate for exploring novel catalytic transformations.

A major frontier lies in N-Heterocyclic Carbene (NHC) organocatalysis. NHCs can activate enals in various ways, generating versatile intermediates like acyl anions, homoenolates, and α,β-unsaturated acyl azoliums. nih.govorganic-chemistry.org Future research should investigate how the unique steric and electronic properties of this compound influence these pathways. For example, subjecting it to NHC catalysis could lead to highly enantioselective Diels-Alder reactions, annulations to form complex heterocyclic structures, or novel redox esterifications. nih.govorganic-chemistry.orgnih.gov The steric hindrance from the phenylmethylene group might suppress known reaction pathways and enable unprecedented transformations.

The synergy of photoredox catalysis with organocatalysis is another exciting avenue. This dual catalytic approach can achieve polarity reversal ("umpolung") of the enal's reactivity, enabling reactions that are otherwise impossible. nature.com For instance, a future study could develop an asymmetric β-functionalization of this compound, a challenging transformation due to the electronic nature of the substrate. nature.com Similarly, exploring NHC-catalyzed radical reactions could provide access to novel products, such as β-hydroxylated derivatives, through single-electron-transfer pathways. acs.org

Table 2: Potential Novel Catalytic Transformations

| Catalytic Strategy | Reactive Intermediate | Potential Product Type |

|---|---|---|

| N-Heterocyclic Carbene (NHC) Catalysis | Homoenolate Equivalent nih.govorganic-chemistry.org | γ-Lactones, cyclic ketones |

| α,β-Unsaturated Acyl Azolium nih.gov | Dihydropyranones, functionalized esters | |

| Photoredox/Organocatalysis Synergy | Radical Cation/Iminium Ion nature.com | β-Cyanated aldehydes, 1,6-dicarbonyls |

| NHC-Catalyzed Radical Reactions | Radical Intermediates acs.org | β-Hydroxylated esters |

Implementation of Advanced Spectroscopic Probes for Real-Time Mechanistic Investigations

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Future research must move beyond simple starting material and final product analysis to include real-time monitoring of reactive intermediates.

The implementation of in situ and operando spectroscopic techniques is paramount. For instance, using specialized probes for Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) or Raman spectroscopy could allow for the direct observation of catalytic cycles, identifying key intermediates and determining rate-limiting steps as they occur in the reaction vessel. These techniques are powerful for studying both heterogeneous and homogeneous catalytic systems.

Furthermore, advanced Nuclear Magnetic Resonance (NMR) techniques, such as Rapid-Injection NMR or Diffusion-Ordered Spectroscopy (DOSY), could provide invaluable data on reaction kinetics and the formation of catalyst-substrate complexes. To probe fleeting, low-concentration intermediates, highly sensitive methods are needed. The development of reaction-specific fluorescent probes, which change their emission properties upon reacting with the aldehyde or a specific intermediate, could offer a way to monitor reaction progress with high sensitivity in real-time. rsc.org These advanced analytical approaches will be essential for unraveling the complex mechanistic nuances of the catalytic transformations discussed above.

Deeper Theoretical Understanding of Stereoelectronic and Steric Effects on Chemical Behavior

The chemical behavior of this compound is governed by a delicate interplay of stereoelectronic and steric effects. The phenylmethylene group exerts significant steric hindrance and electronic influence, while the chiral center at C3 and the flexible octenal backbone introduce additional conformational complexity.

Future research should employ high-level computational chemistry to dissect these factors. Density Functional Theory (DFT) calculations can be used to model transition states for proposed reactions, explaining observed stereoselectivities and regioselectivities. nih.govchemrxiv.org Such studies could clarify, for example, why a particular face of the double bond is more reactive or how the catalyst controls the geometry of the product.

A key area of investigation should be the analysis of stereoelectronic effects, which are orbital interactions that dictate molecular geometry and reactivity. wikipedia.orge-bookshelf.de Using methods like Natural Bond Orbital (NBO) analysis, researchers can visualize and quantify stabilizing interactions, such as hyperconjugation between donor and acceptor orbitals, in both the ground state and transition states. researchgate.net This can provide a rational basis for understanding the molecule's inherent reactivity preferences and for designing catalysts that can effectively overcome or leverage these effects. A thorough theoretical investigation would provide predictive power, guiding experimental efforts toward the most promising avenues for new reactions and applications.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,7-dimethyloct-6-enal (citronellal) |

Q & A

Q. What are the optimal synthetic routes for preparing 3,7-Dimethyl-2-(phenylmethylene)oct-6-enal in high purity?

Methodological Answer: The compound can be synthesized via organoselenium-mediated coupling starting from (R)-citronellal derivatives. For example, a selenyl intermediate, (3R,E)-3,7-dimethyl-2-(phenylselanyl)oct-6-enal, is formed through electrophilic addition, followed by oxidation and elimination steps to yield the final product . Alternatively, acid-catalyzed cyclization of precursors like 3-hydroxy-3,7-dimethyloct-6-enoic acid (derived from 6-methyl-5-hepten-2-one) using boron trifluoride diethyl etherate can generate structurally related aldehydes . Key parameters include:

- Temperature control (0–25°C for selenium-based reactions).

- Use of anhydrous solvents (e.g., CH₂Cl₂) to prevent hydrolysis.

- Purification via silica gel chromatography (hexane:ethyl acetate gradients).

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

Methodological Answer: Combine 1H/13C NMR, MS, and IR spectroscopy for unambiguous identification:

- 1H NMR (CDCl₃): Look for characteristic signals: δ 9.95 ppm (aldehyde proton, t, J = 2.6 Hz), δ 5.03–5.10 ppm (olefinic protons), and δ 1.64–1.69 ppm (methyl groups adjacent to double bonds) .

- 13C NMR: Peaks at δ ~201.5 ppm (aldehyde carbon), δ 137.4 ppm (phenylmethylene carbon), and δ 123.2 ppm (terminal alkene) .

- MS: Major fragment at m/z 243 (M⁺–H₂O), with base peak m/z 69 (C₅H₉⁺) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: Adhere to IFRA safety guidelines for α,β-unsaturated aldehydes:

- Limit dermal exposure (use gloves, fume hoods).

- Avoid inhalation; recommended occupational exposure limit: <0.1 mg/m³ .

- Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic additions?

Methodological Answer: Employ density functional theory (DFT) to model the electronic effects of the phenylmethylene group:

- Calculate Fukui indices to identify electrophilic sites (e.g., β-carbon of the α,β-unsaturated aldehyde).

- Analyze substituent effects: The phenyl group enhances resonance stabilization (λ = ρR/ρI ≈ 0.87–0.88), favoring Michael addition over aldehyde reactivity .

- Software: Gaussian 16 with B3LYP/6-311+G(d,p) basis set for geometry optimization and frontier molecular orbital analysis.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-response profiling: Test across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Metabolic stability assays: Use liver microsomes (human/rat) to assess if rapid degradation explains inconsistent antimicrobial results .

- Structure-activity relationship (SAR) studies: Compare with analogs (e.g., selanyl or thio derivatives) to isolate critical functional groups .

Q. How to design experiments assessing the compound’s stability under varying pH and temperature?

Methodological Answer:

- Accelerated stability studies: Incubate the compound in buffers (pH 2–10) at 40°C for 72 hours. Monitor degradation via HPLC-MS.

- Kinetic analysis: Fit data to Arrhenius equation to predict shelf-life at 25°C.

- Light sensitivity: Expose to UV (254 nm) and quantify isomerization using chiral HPLC .

Q. What in vitro models are suitable for evaluating its antimicrobial potential?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.